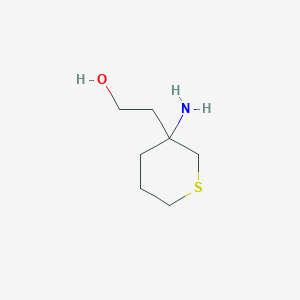

2-(3-Aminothian-3-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-(3-Aminothian-3-yl)ethan-1-ol often involves palladium-catalyzed carbonylation reactions, as demonstrated by Gabriele et al. (2008), who explored the synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters through such methods (Gabriele et al., 2008). These synthetic routes might be adaptable for the target compound, indicating a versatile approach to its synthesis.

Molecular Structure Analysis

The molecular structure of compounds with similar backbones has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. For instance, the structure of trans-bis(ethane-1,2-dithiolato[2−]-S,S′)bis(3-aminopyrazole)tin(IV) was determined through X-ray crystallography, showcasing the potential for detailed structural analysis of this compound (Bandoli et al., 1993).

Chemical Reactions and Properties

The reactivity of similar compounds under various conditions can provide insights into the chemical behavior of this compound. For example, the work by Ankati and Biehl (2010) on microwave-assisted synthesis of 2-amino derivatives of thieno[2,3-b]pyridine highlights the potential for exploring novel chemical reactions and pathways (Ankati & Biehl, 2010).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the applicability of a compound in various formulations and applications. Studies like those conducted by Percino et al. (2006) on 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol provide a framework for analyzing these properties in detail (Percino et al., 2006).

Chemical Properties Analysis

The chemical stability, reactivity under different environmental conditions, and interactions with other chemical entities define the utility of a compound in various chemical and pharmaceutical applications. The study by Shevchenko et al. (2017) on the synthesis and properties of protic hydroxylic ionic liquids showcases the type of detailed chemical property analysis that would be beneficial for this compound (Shevchenko et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Properties of Ionic Liquids

- A study by Shevchenko et al. (2017) explored the synthesis of protic hydroxylic ionic liquids with nitrogenous centers, demonstrating their low glass transition temperature and high conductivity, which are significant for material science applications (Shevchenko et al., 2017).

Organic Chemistry and Synthesis

- Rulev et al. (1999) reported on the synthesis of thioesters of α-amino acids from N,N-disubstituted 2-aminoalk-2-enals, showcasing a novel method in organic synthesis (Rulev et al., 1999).

- Santes et al. (1999) discussed the reaction of 2-aminophenol and 2-aminothiophenol with 1-phenyl-1,2-propanedione, leading to a mix of isomeric benzo[1,4]oxazines and benzothiazolines, a significant contribution to the field of heterocyclic chemistry (Santes et al., 1999).

Fluorescent Chemosensors

- Shylaja et al. (2020) developed a novel fluorescent chemosensor using dimethylfuran tethered 2-aminopyridine-3-carbonitriles, highlighting its potential in analytical chemistry for detecting ions like Fe3+ and picric acid (Shylaja et al., 2020).

Ligand Formation and Rearrangement

- Puerta et al. (2008) examined the formation of a coordinated 2-aminoethylidene ligand and its rearrangement into a phosphinoallyl ligand containing a pyrrolidin-2-yl ring, contributing to coordination chemistry (Puerta et al., 2008).

Metal Complex Synthesis

- Kurt et al. (2020) synthesized a Schiff base ligand from 2,6-diamino pyridine, used in the preparation of metal complexes, illustrating its potential in medicinal chemistry and drug discovery (Kurt et al., 2020).

Safety and Hazards

The compound “2-(3-Aminothian-3-yl)ethan-1-ol” is associated with several hazard statements, including H302, H312, H314, H332, and H335 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, if inhaled, and can cause serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-(3-aminothian-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS/c8-7(3-4-9)2-1-5-10-6-7/h9H,1-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRHMGUGSYMINL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CSC1)(CCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2480903.png)

![5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2480904.png)

![2-chloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2480905.png)

![N-(3-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480906.png)

![(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2480920.png)

![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)

![1-methyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2480926.png)